Cas no 1189420-49-2 (N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1)
N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
- N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1
-
- Inchi: 1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)/i14+1
- InChI Key: WUZSFIKFFXBHMB-UJKGMGNHSA-N
- SMILES: BrC[13C](NC1C=CC(=CC=1C(C1C=CC=CC=1F)=O)Cl)=O
Computed Properties
- Exact Mass: 369.96000
Experimental Properties
- PSA: 49.66000
- LogP: 4.69300
N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588487-20mg |
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 |
1189420-49-2 | 20mg |
$173.00 | 2023-05-18 | ||
| TRC | F588487-200mg |
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 |
1189420-49-2 | 200mg |
$1326.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218995-20 mg |
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1, |
1189420-49-2 | 20mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218995-20mg |
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1, |
1189420-49-2 | 20mg |
¥2482.00 | 2023-09-05 |
N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1
N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1: A Comprehensive Overview
The compound with CAS No. 1189420-49-2, commonly referred to as N-2-(2-fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a chlorophenyl group, and a bromoacetamide moiety. The presence of these functional groups makes it a versatile building block for synthesizing advanced materials and bioactive compounds.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly in the development of anti-cancer agents. The fluorophenyl group in this compound contributes to its high lipophilicity, which is crucial for enhancing the bioavailability of pharmaceutical agents. Additionally, the chlorophenyl group introduces electronic effects that can modulate the reactivity of the molecule during synthesis, making it an ideal candidate for various chemical transformations.
The bromoacetamide moiety in this compound plays a pivotal role in its reactivity and functionality. Bromine, being an excellent leaving group, facilitates nucleophilic substitutions, which are essential in organic synthesis. This feature has been exploited in recent research to develop novel brominated intermediates for the synthesis of complex molecules. Furthermore, the acetamide group imparts amide functionalities, which are widely used in peptide synthesis and as stabilizing agents in pharmaceutical formulations.
One of the most intriguing aspects of this compound is its application in the development of advanced materials. Researchers have utilized its unique structure to synthesize self-healing polymers and smart materials that respond to external stimuli such as temperature and pH changes. These materials have potential applications in fields ranging from electronics to biomedical engineering.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and acylation reactions. The use of catalysts such as palladium complexes has been shown to significantly improve the yield and selectivity of these reactions. Recent advancements in catalytic chemistry have further enhanced the efficiency of these processes, making large-scale production more feasible.
From an environmental standpoint, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity. Studies indicate that it exhibits low toxicity towards aquatic organisms, making it suitable for use in industrial applications where environmental safety is a concern.
In conclusion, N-2-(2-fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 (CAS No. 1189420-49-2) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with cutting-edge synthetic methodologies and applications in advanced materials science, positions it as a key player in future research and development efforts.
1189420-49-2 (N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)